TREM-1 inhibitory peptide M3

説明

特性

分子式 |

C36H53N13O8 |

|---|---|

分子量 |

795.9 g/mol |

IUPAC名 |

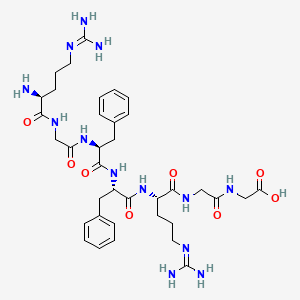

2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C36H53N13O8/c37-24(13-7-15-42-35(38)39)31(54)45-20-29(51)47-26(17-22-9-3-1-4-10-22)33(56)49-27(18-23-11-5-2-6-12-23)34(57)48-25(14-8-16-43-36(40)41)32(55)46-19-28(50)44-21-30(52)53/h1-6,9-12,24-27H,7-8,13-21,37H2,(H,44,50)(H,45,54)(H,46,55)(H,47,51)(H,48,57)(H,49,56)(H,52,53)(H4,38,39,42)(H4,40,41,43)/t24-,25-,26-,27-/m0/s1 |

InChIキー |

AEMLCJQUJBKKDK-FWEHEUNISA-N |

異性体SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N |

正規SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N |

製品の起源 |

United States |

Foundational & Exploratory

Technical Whitepaper: The Discovery and Characterization of M3, a Novel Peptide Inhibitor of the TREM-1/eCIRP Axis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a potent amplifier of inflammatory responses, making it a critical therapeutic target for a host of conditions, including sepsis and ischemia-reperfusion injury. Its activation, driven by ligands such as the damage-associated molecular pattern (DAMP) extracellular cold-inducible RNA-binding protein (eCIRP), leads to a surge in pro-inflammatory cytokine production. This document details the discovery, mechanism, and preclinical validation of M3, a first-in-class, ligand-dependent inhibitory peptide specifically designed to block the eCIRP-TREM-1 interaction. M3, a 7-amino acid peptide (RGFFRGG), was developed based on a region of homology between known TREM-1 ligands.[1][2] In vitro and in vivo studies have demonstrated its efficacy in attenuating inflammatory signaling and improving outcomes in various disease models, highlighting its significant therapeutic potential.

The Role of TREM-1 in Inflammatory Signaling

Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a transmembrane glycoprotein from the immunoglobulin superfamily, constitutively expressed on neutrophils, monocytes, and macrophages.[3][4][5] It functions as a critical amplifier of innate immunity.[4][6] Lacking intrinsic signaling motifs in its cytoplasmic domain, TREM-1 associates with the transmembrane adaptor protein DNAX-activating protein of 12 kDa (DAP12) to initiate downstream signaling.[3][5][7]

Upon engagement by a ligand, TREM-1 activation triggers a signaling cascade that includes the phosphorylation of DAP12 and the recruitment of spleen tyrosine kinase (Syk).[4][8] This initiates multiple downstream pathways, including Janus kinase 2 (JAK2), protein kinase B (PKB/AKT), and mitogen-activated protein kinases (MAPK) such as p38 and ERK1/2, culminating in the activation of transcription factors like NF-κB and STAT3/5.[3][4][9] The result is a robust production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines.[1][3] Furthermore, TREM-1 signaling acts synergistically with Toll-like receptor (TLR) pathways, particularly TLR4, to dramatically amplify the inflammatory response.[1][3][10]

The Discovery of M3: A Targeted Inhibitory Peptide

The identification of eCIRP as a functional ligand for TREM-1 presented a novel therapeutic opportunity to selectively dampen TREM-1-mediated inflammation.[11] This led to the rational design of the M3 peptide, a 7-amino acid sequence (RGFFRGG).[1][2] Its design was based on an area of sequence homology between eCIRP and another known TREM-1 ligand, peptidoglycan recognition protein 1 (PGLYRP1).[1][2] The objective was to create a competitive inhibitor that specifically blocks the interaction between eCIRP and TREM-1, thereby preventing the initiation of the downstream inflammatory cascade.[1][12]

Preclinical Efficacy and Quantitative Data

The efficacy of M3 has been validated in multiple preclinical models, demonstrating significant reductions in inflammatory markers, tissue injury, and mortality.

In Vitro Validation

In vitro analysis showed that macrophages treated with recombinant murine CIRP (rmCIRP) alongside M3 produced lower levels of inflammatory cytokines compared to those treated with rmCIRP alone.[8] A Förster Resonance Energy Transfer (FRET) assay confirmed that M3 dramatically abrogates the binding of CIRP to TREM-1 on both murine peritoneal macrophages and RAW 264.7 cells.[1][12]

In Vivo Sepsis Models

In murine models of sepsis induced by lipopolysaccharide (LPS) or cecal ligation and puncture (CLP), M3 treatment proved to be protective.[1] It led to decreased serum levels of TNF-α and IL-6, attenuated the severity of acute lung injury, and improved 7-day survival.[1][2][12]

| Table 1: Summary of M3 Efficacy in Murine Sepsis Models | |

| Model | Observed Effects of M3 Treatment |

| LPS-induced Endotoxemia | Decreased serum TNF-α and IL-6.[1][2] Improved 7-day survival.[1][2] |

| Cecal Ligation and Puncture (CLP) | Decreased serum AST and ALT.[1] Decreased serum TNF-α and IL-6.[1] Attenuated acute lung injury.[1] |

In Vivo Ischemia-Reperfusion (I/R) Injury Models

M3 demonstrated significant protective effects in models of organ injury.

In a hepatic I/R model, M3 treatment drastically reduced systemic injury markers compared to vehicle-treated mice.[8]

| Table 2: Efficacy of M3 in Murine Hepatic Ischemia/Reperfusion Injury | ||

| Injury Marker | Increase in Vehicle Group (vs. Sham) | Reduction with M3 Treatment (vs. Vehicle) |

| Aspartate Aminotransferase (AST) | 16-fold | 75% |

| Alanine Aminotransferase (ALT) | 30-fold | 67% |

| Lactate Dehydrogenase (LDH) | 41-fold | 89% |

| Data sourced from[8] |

Similarly, in an intestinal I/R model, M3 mitigated the systemic inflammatory response.[11]

| Table 3: Efficacy of M3 in Murine Intestinal Ischemia/Reperfusion Injury | ||

| Cytokine | Increase in Vehicle Group (vs. Sham) | Reduction with M3 Treatment (vs. Vehicle) |

| Interleukin-6 (IL-6) | 12.4-fold | 40.9% |

| Tumor Necrosis Factor-alpha (TNF-α) | 7.5-fold | 77.4% |

| Data sourced from[11] |

Experimental Methodologies

The validation of M3 involved a series of established immunological and disease-modeling techniques.

-

Förster Resonance Energy Transfer (FRET) Assay: To quantify the binding interaction between eCIRP and TREM-1, a FRET-based assay was employed. Recombinant TREM-1 and eCIRP proteins are labeled with a donor and acceptor fluorophore pair. The proximity-dependent energy transfer between the fluorophores upon binding is measured. The assay is then repeated in the presence of varying concentrations of M3 to determine its ability to disrupt this interaction, indicated by a reduction in the FRET signal.[1][12]

-

Murine Sepsis Models:

-

LPS-induced Endotoxemia: Mice are injected intraperitoneally (IP) with a sublethal or lethal dose of lipopolysaccharide (LPS) from E. coli to induce a systemic inflammatory response. M3 or a vehicle control is administered, and outcomes such as survival and serum cytokine levels (TNF-α, IL-6) are monitored over time.[1][2]

-

Cecal Ligation and Puncture (CLP): This model mimics polymicrobial sepsis. The cecum is surgically exposed, ligated below the ileocecal valve, and punctured with a needle to induce leakage of fecal contents into the peritoneum. Animals are resuscitated with fluids and treated with M3 or vehicle. Disease severity is assessed by survival rates, organ injury markers (AST, ALT), and cytokine levels.[1]

-

-

Ischemia-Reperfusion (I/R) Models:

-

Hepatic I/R: Mice undergo laparotomy, and the portal triad supplying the liver lobes is occluded with a microvascular clamp for a defined period (e.g., 90 minutes) to induce ischemia. The clamp is then removed to allow reperfusion. M3 or vehicle is administered before or after reperfusion. Blood and tissue samples are collected post-reperfusion to measure liver injury enzymes (AST, ALT, LDH) and for histological analysis.[8]

-

Intestinal I/R: The superior mesenteric artery is temporarily occluded to induce intestinal ischemia, followed by reperfusion. M3 or vehicle treatment is administered, and outcomes are assessed by measuring serum cytokines and evaluating distant organ injury (e.g., in the lungs).[11]

-

-

Cytokine Quantification: Serum or tissue homogenate levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.

Conclusion and Future Directions

The discovery of the M3 peptide represents a significant advancement in the field of inflammatory disease therapeutics. As the first antagonist designed to specifically inhibit the eCIRP-TREM-1 ligand-receptor interaction, it provides a targeted approach to modulating the TREM-1 signaling axis.[11] Preclinical data strongly support its efficacy in reducing inflammation, mitigating end-organ damage, and improving survival in models of sepsis and ischemia-reperfusion injury.[1][8][11]

Future research should focus on optimizing the pharmacokinetic properties of M3, evaluating its efficacy in a wider range of inflammatory and autoimmune disease models, and ultimately, translating these promising preclinical findings into clinical trials for human diseases driven by excessive TREM-1 activation.

References

- 1. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]

- 2. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. TREM1 - Wikipedia [en.wikipedia.org]

- 5. TREM-1 (Triggering Receptor Expressed on Myeloid Cells) - Info [hoelzel-biotech.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. TREM-1: intracellular signaling pathways and interaction with pattern recognition receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of the interaction of TREM-1 and eCIRP attenuates inflammation and improves survival in hepatic ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling pathways of the TREM-1- and TLR4-mediated neutrophil oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Inhibition of TREM-1 with an eCIRP-derived Peptide Protects Mice from Intestinal Ischemia-reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

The M3 Peptide: A Ligand-Dependent Antagonist of TREM-1 Signaling

This technical guide provides an in-depth analysis of the mechanism of action of the M3 peptide, a novel inhibitor of the Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) signaling pathway. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, downstream effects, and experimental validation of M3's therapeutic potential in inflammatory conditions.

The TREM-1 Signaling Pathway: An Amplifier of Inflammation

Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a transmembrane glycoprotein belonging to the immunoglobulin superfamily.[1] It is primarily expressed on the surface of myeloid cells, including neutrophils, monocytes, and macrophages.[2][3] TREM-1 plays a critical role in amplifying inflammatory responses initiated by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[4][5] While its endogenous ligands are still being fully elucidated, several have been identified, including extracellular cold-inducible RNA-binding protein (eCIRP), peptidoglycan recognition protein 1 (PGLYRP1), and high mobility group box 1 (HMGB1).[4][6][7]

Upon ligand binding, TREM-1, which lacks intrinsic signaling motifs in its cytoplasmic tail, associates with the transmembrane adaptor protein DNAX-activating protein of 12 kDa (DAP12).[2][8] This association initiates a signaling cascade:

-

DAP12 Phosphorylation: Src family kinases phosphorylate the immunoreceptor tyrosine-based activation motif (ITAM) within DAP12.[8]

-

Syk Recruitment: The phosphorylated ITAM recruits and activates the spleen tyrosine kinase (Syk).[8][9]

-

Downstream Activation: Syk, in turn, activates several downstream signaling molecules, including Phosphoinositide 3-kinase (PI3K), Phospholipase C gamma (PLCγ), and Mitogen-activated protein kinases (MAPKs) like ERK1/2.[2][8]

-

NF-κB Activation: These pathways converge on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory gene expression.[2][8]

-

Cytokine Production: Activated NF-κB translocates to the nucleus and drives the transcription of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[2]

TREM-1 signaling acts synergistically with TLR pathways. For instance, co-activation of TREM-1 and TLR4 can lead to a massive increase in proinflammatory cytokine release compared to TLR4 activation alone.[10][11] This amplification loop is partly mediated by TREM-1 increasing the availability of TLR4 downstream signaling molecules like MyD88.[6][10]

The M3 Peptide: A Targeted TREM-1 Antagonist

The M3 peptide is a synthetic 7-amino acid peptide (sequence: RGFFRGG) designed as a specific, ligand-dependent inhibitor of TREM-1.[6][10] Its design is based on an area of homology between two known TREM-1 ligands, PGLYRP1 and eCIRP.[6] The primary function of M3 is to block the interaction between eCIRP and TREM-1, thereby preventing the initiation of the pro-inflammatory signaling cascade.[12]

Mechanism of Action of the M3 Peptide

M3 functions as a competitive antagonist. It directly binds to the extracellular domain of the TREM-1 receptor, physically obstructing the binding site for its natural ligand, eCIRP.[6][10] This inhibitory action effectively neutralizes the receptor and prevents downstream signaling.

The key steps in M3's mechanism of action are:

-

Competitive Binding: M3 binds to TREM-1, preventing the binding of ligands like eCIRP.[10][12]

-

Inhibition of Complex Formation: By blocking ligand binding, M3 prevents the conformational changes required for TREM-1 to associate with its signaling partner, DAP12.

-

Blockade of Downstream Signaling: Without the TREM-1/DAP12 complex formation and subsequent phosphorylation, the entire downstream cascade involving Syk, PI3K, MAPKs, and NF-κB is halted.[12][13]

-

Attenuation of Inflammation: The blockade of NF-κB activation leads to a significant reduction in the production and release of key pro-inflammatory mediators, including TNF-α and IL-6.[6][11]

Quantitative Data on M3 Peptide Efficacy

The inhibitory effects of the M3 peptide have been quantified in several preclinical models. The data consistently demonstrate a significant reduction in inflammatory markers and improvement in survival outcomes.

| Model System | Parameter Measured | Effect of M3 Peptide Treatment | Reference |

| LPS-induced Endotoxemia (in vivo, mice) | 7-day Survival | Improved survival | [6][10] |

| Serum TNF-α | Decreased levels | [6][11] | |

| Serum IL-6 | Decreased levels | [6][11] | |

| Cecal Ligation and Puncture (CLP) Sepsis (in vivo, mice) | Serum AST | Decreased levels | [6] |

| Serum ALT | Decreased levels | [6] | |

| Serum TNF-α & IL-6 | Decreased levels | [6] | |

| Hepatic Ischemia/Reperfusion (in vivo, mice) | Serum AST | Dropped by 75% | [12] |

| Serum ALT | Dropped by 67% | [12] | |

| Serum LDH | Dropped by 89% | [12] | |

| rmCIRP-stimulated Macrophages (in vitro) | Inflammatory Cytokines | Lower production compared to rmCIRP alone | [12] |

Key Experimental Protocols

The mechanism and efficacy of the M3 peptide have been elucidated through a series of well-defined experimental protocols.

FRET Assay for Binding Inhibition

-

Objective: To demonstrate that M3 directly abrogates the binding of eCIRP to the TREM-1 receptor.

-

Methodology:

-

Recombinant murine TREM-1 and recombinant murine eCIRP are labeled with a Förster Resonance Energy Transfer (FRET) donor-acceptor pair (e.g., CyPet-YPet).

-

The labeled proteins are incubated together, allowing for binding, which brings the FRET pair into proximity and generates a FRET signal.

-

The M3 peptide is introduced into the system at varying concentrations.

-

The FRET signal is measured using a spectrophotometer. A dose-dependent decrease in the FRET signal indicates that M3 is competitively inhibiting the eCIRP-TREM-1 interaction.

-

-

Application: This assay was used to confirm that M3 dramatically abrogates CIRP's binding to TREM-1 in murine peritoneal macrophages and RAW264.7 cells.[6][10]

In Vivo LPS-Induced Endotoxemia Model

-

Objective: To evaluate the in vivo efficacy of M3 in a model of systemic inflammation and septic shock.

-

Methodology:

-

Animal Model: C57BL/6 mice are typically used.

-

Induction of Endotoxemia: Mice are administered a lethal or sub-lethal dose of Lipopolysaccharide (LPS) via intraperitoneal (i.p.) injection.

-

Treatment: A cohort of mice is treated with the M3 peptide (e.g., via i.p. or intravenous injection) either before or after the LPS challenge. A control group receives a vehicle or scrambled peptide.

-

Monitoring: Survival is monitored over a period of 7-14 days.

-

Cytokine Analysis: Blood is collected at specified time points (e.g., 2, 6, 24 hours) post-LPS injection. Serum levels of TNF-α, IL-6, and other cytokines are quantified using ELISA.

-

-

Application: This model demonstrated that M3 treatment improved 7-day survival and decreased serum levels of TNF-α and IL-6 in mice.[6][7]

In Vitro Macrophage Stimulation Assay

-

Objective: To quantify the effect of M3 on cytokine production at the cellular level.

-

Methodology:

-

Cell Culture: A murine macrophage cell line (e.g., RAW264.7) or primary peritoneal macrophages are cultured under standard conditions.

-

Pre-treatment: Cells are pre-incubated with the M3 peptide or a vehicle control for a specified duration (e.g., 1-2 hours).

-

Stimulation: The macrophages are then stimulated with a TREM-1 agonist, such as recombinant murine CIRP (rmCIRP) or LPS (which indirectly activates TREM-1).

-

Incubation: Cells are incubated for a period sufficient to allow for cytokine production and secretion (e.g., 6-24 hours).

-

Quantification: The cell culture supernatant is collected, and the concentration of secreted cytokines (TNF-α, IL-6) is measured using ELISA.

-

-

Application: This protocol has shown that macrophages treated with rmCIRP and M3 produce significantly lower levels of inflammatory cytokines than those treated with rmCIRP alone.[12]

Conclusion

The M3 peptide represents a highly specific and effective antagonist of the TREM-1 signaling pathway. Its mechanism of action is centered on the competitive inhibition of ligand binding to the TREM-1 receptor, which prevents the initiation of a potent pro-inflammatory cascade. By blocking the activation of DAP12, Syk, and NF-κB, M3 significantly attenuates the production of key cytokines like TNF-α and IL-6. Quantitative data from robust preclinical in vitro and in vivo models strongly support its potential as a therapeutic agent for a range of inflammatory diseases, including sepsis and ischemia-reperfusion injury. Further research and development of M3 and similar TREM-1 inhibitors are warranted to translate these promising findings into clinical applications.

References

- 1. TREM1 - Wikipedia [en.wikipedia.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. JCI - TREM-1–expressing intestinal macrophages crucially amplify chronic inflammation in experimental colitis and inflammatory bowel diseases [jci.org]

- 4. mdpi.com [mdpi.com]

- 5. The role of triggering receptor expressed on myeloid cells-1 (TREM-1) in central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triggering receptor expressed on myeloid cells-1 (TREM-1): a new player in antiviral immunity? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]

- 11. The properties of TREM1 and its emerging role in pain-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of the interaction of TREM-1 and eCIRP attenuates inflammation and improves survival in hepatic ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

M3 Peptide: A Specific Antagonist of the eCIRP-TREM-1 Inflammatory Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Inflammatory conditions such as sepsis and ischemia-reperfusion injury are characterized by a dysregulated host immune response, often leading to excessive inflammation, organ damage, and high mortality rates. A key pathway implicated in this hyperinflammation is the interaction between extracellular Cold-Inducible RNA-Binding Protein (eCIRP), a damage-associated molecular pattern (DAMP), and the Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1). This guide provides a comprehensive overview of the M3 peptide, a novel therapeutic agent designed to specifically antagonize this interaction. M3, a 7-amino-acid peptide (RGFFRGG) derived from human eCIRP, has demonstrated significant potential in preclinical models by blocking the eCIRP-TREM-1 axis, thereby reducing inflammation, mitigating tissue injury, and improving survival. This document details the mechanism of action of M3, presents its preclinical efficacy data, outlines key experimental protocols for its evaluation, and provides visual diagrams of the relevant biological pathways and workflows.

The eCIRP-TREM-1 Axis: A Key Driver of Inflammation

During sepsis, trauma, or ischemia, cellular injury leads to the release of DAMPs into the extracellular space. eCIRP is one such DAMP that has been identified as a crucial mediator of inflammation.[1][2] It exerts its proinflammatory effects by binding to various receptors, including Toll-like receptor 4 (TLR4) and, as more recently discovered, TREM-1.[1][3]

TREM-1 is an activating receptor primarily expressed on neutrophils and macrophages.[4][5] Its activation, independently or in synergy with TLR4 pathways, amplifies the inflammatory cascade.[6][7] The binding of eCIRP to TREM-1 initiates a potent downstream signaling cascade, making this interaction a prime therapeutic target.[5][6]

The M3 Peptide: A Targeted Antagonist

The M3 peptide is a 7-amino-acid peptide with the sequence RGFFRGG.[6][8] It was developed as a specific, ligand-dependent antagonist derived from a region of human eCIRP that shows homology with another TREM-1 ligand, PGLYRP1.[9][10] M3 functions by competitively blocking the binding of eCIRP to TREM-1, thus preventing the initiation of the downstream inflammatory signaling cascade.[3][5][6]

| Peptide | Sequence | Origin | Function | Reference |

| M3 | RGFFRGG | Human eCIRP-derived | Specific antagonist of the eCIRP-TREM-1 interaction | [6][7][8] |

Signaling Pathway and Mechanism of Action

The binding of eCIRP to the TREM-1 receptor on myeloid cells triggers the recruitment and phosphorylation of the adaptor protein DNAX-activating protein of 12 kDa (DAP12).[4][5] This event initiates a cascade involving the activation of spleen tyrosine kinase (Syk). Downstream of Syk, several pathways are activated, including phosphoinositide 3-kinase (PI3K), mitogen-activated protein kinase (MAPK), and ERK1/2, which ultimately converge on the activation of the transcription factor NF-κB.[6][7][11][12] Activated NF-κB translocates to the nucleus and drives the transcription of various proinflammatory mediators, including TNF-α, IL-6, and IL-1β, fueling a cycle of hyperinflammation.[1][5]

The M3 peptide intervenes at the initial step of this cascade. By binding to TREM-1, it physically obstructs the interaction with eCIRP, effectively halting the entire downstream signaling process.[6][10]

Preclinical Efficacy Data

The therapeutic potential of the M3 peptide has been evaluated in both in vitro and in vivo models, demonstrating consistent and significant anti-inflammatory effects.

In Vitro Studies

In vitro experiments using murine macrophage cell lines (RAW264.7) and primary human peripheral blood mononuclear cells (PBMCs) have shown that M3 effectively inhibits eCIRP-induced inflammation.[6]

| Assay | Cell Type | Stimulant | M3 Concentration | Outcome | Reference |

| TNF-α Release | RAW264.7 Macrophages | rmCIRP (1 µg/mL) | 10 µg/mL | Significant inhibition of TNF-α production | [6][8] |

| TNF-α Release | Human PBMCs | rmCIRP | 10 µg/mL | Up to 76% inhibition of TNF-α production | [6] |

| eCIRP-TREM-1 Binding | Murine Macrophages | rmCIRP | - | M3 abrogates the interaction, confirmed by FRET | [10] |

In Vivo Studies

M3 has been tested in various animal models of systemic inflammation, including sepsis and ischemia-reperfusion injury, showing remarkable efficacy in reducing inflammatory markers and improving survival.

Table 3: Efficacy in Sepsis Models

| Model | Species | M3 Treatment | Key Findings | Reference |

|---|---|---|---|---|

| rmCIRP-induced Inflammation | Mouse | - | Reduced serum IL-6 by 50% and IL-1β by 24%. Reduced lung mRNA of TNF-α, IL-1β, and KC by 65%, 74%, and 45% respectively. | [7] |

| LPS-induced Endotoxemia | Mouse | 10 mg/kg | Decreased serum TNF-α and IL-6; Improved 7-day survival. | [9][10] |

| Cecal Ligation and Puncture (CLP) Sepsis | Mouse | 10 mg/kg | Improved survival and attenuated acute lung injury. |[6][7] |

Table 4: Efficacy in Ischemia/Reperfusion (I/R) Models

| Model | Species | M3 Treatment | Key Findings | Reference |

|---|---|---|---|---|

| Hepatic I/R | Mouse | - | Attenuated I/R injury by inhibiting TREM-1. Reduced serum levels of AST, ALT, LDH, and IL-6. | [3][11] |

| Intestinal I/R | Mouse | - | Decreased inflammation, reduced lung injury, and improved survival. |[5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the M3 peptide. These protocols are representative and may require optimization for specific laboratory conditions.

In Vitro Cytokine Release Assay

This protocol is used to assess the ability of M3 to inhibit eCIRP-induced cytokine production in macrophages.

Methodology:

-

Cell Culture: Culture RAW264.7 murine macrophages or isolate human PBMCs using standard techniques.

-

Plating: Seed cells in a 96-well tissue culture plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the culture medium and add fresh medium containing the desired concentration of M3 peptide (e.g., 10 µg/mL) or a vehicle control (e.g., PBS). Incubate for 30-60 minutes. Scrambled peptides can be used as negative controls.[6]

-

Stimulation: Add recombinant murine CIRP (rmCIRP) to a final concentration of 1 µg/mL to the appropriate wells. Include wells with cells + vehicle and cells + rmCIRP only as controls.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α, IL-6, or other cytokines in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.[13][14]

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is used to quantify the binding affinity between M3 and the TREM-1 receptor.[6]

Methodology:

-

Chip Preparation: Immobilize recombinant TREM-1 protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of dilutions of the M3 peptide in a suitable running buffer (e.g., HBS-EP+).

-

Binding Measurement: Inject the M3 peptide solutions over the sensor chip surface at a constant flow rate. The association and dissociation of M3 to the immobilized TREM-1 are monitored in real-time by measuring changes in the refractive index at the surface, reported in response units (RU).

-

Regeneration: After each injection, regenerate the sensor surface by injecting a low pH buffer (e.g., glycine-HCl) to remove the bound M3 peptide.

-

Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A strong binding affinity was observed between eCIRP and TREM-1 in published studies.[6][7]

Cecal Ligation and Puncture (CLP) Animal Model of Sepsis

The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.[15][16] It is used to evaluate the in vivo efficacy of M3 in improving survival and reducing systemic inflammation.

Methodology:

-

Animal Preparation: Use adult male C57BL/6 mice (8-12 weeks old). Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

-

Surgical Procedure:

-

Perform a midline laparotomy (a 1-cm incision) to expose the cecum.

-

Ligate the cecum at a specified distance from the distal end (the severity of sepsis can be modulated by the ligation length and needle size).

-

Puncture the ligated cecum once or twice with a 22-gauge needle. A small amount of fecal matter may be extruded to ensure patency.

-

Carefully return the cecum to the peritoneal cavity.

-

Close the abdominal incision in two layers (peritoneum and skin).

-

-

Treatment: Immediately after surgery, administer the M3 peptide (e.g., 10 mg/kg body weight) or an equivalent volume of vehicle (PBS) via intraperitoneal or retro-orbital injection.[7]

-

Resuscitation: Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.

-

Monitoring and Analysis:

-

Survival Study: Monitor the animals for survival for up to 10 days.

-

Mechanistic Study: At a predetermined time point (e.g., 20 hours post-CLP), euthanize a separate cohort of animals. Collect blood via cardiac puncture to measure serum levels of cytokines (TNF-α, IL-6) and organ injury markers (AST, ALT, LDH). Harvest organs like the lungs and liver for histological analysis or to measure local inflammatory markers.[7]

-

Conclusion and Future Directions

The M3 peptide represents a highly promising therapeutic candidate for diseases driven by excessive inflammation. Its specificity for the eCIRP-TREM-1 axis allows for targeted intervention with potentially fewer off-target effects than broader anti-inflammatory agents. The robust preclinical data, demonstrating significant reductions in inflammatory mediators and improved outcomes in severe disease models, strongly support its continued development.

Future research should focus on pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery, comprehensive toxicology assessments to ensure safety, and evaluation in larger animal models to better predict clinical efficacy. Ultimately, the targeted antagonism of the eCIRP-TREM-1 pathway by the M3 peptide could offer a novel and effective treatment strategy for patients suffering from sepsis and other critical inflammatory conditions.

References

- 1. Extracellular CIRP (eCIRP) and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of the interaction of TREM-1 and eCIRP attenuates inflammation and improves survival in hepatic ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extracellular CIRP and TREM-1 axis promotes ICAM-1-Rho-mediated NETosis in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of TREM-1 with an eCIRP-derived Peptide Protects Mice from Intestinal Ischemia-reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. JCI Insight - Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis [insight.jci.org]

- 9. inotrem.com [inotrem.com]

- 10. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]

- 11. The role of triggering receptor expressed on myeloid cells-1 (TREM-1) in central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Triggering receptor expressed on myeloid cells-1 (TREM-1): a new player in antiviral immunity? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Animal models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jcritintensivecare.org [jcritintensivecare.org]

A Technical Guide to the Molecular Interaction of TREM-1 and eCIRP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular basis of the interaction between the Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) and its endogenous ligand, extracellular Cold-Inducible RNA-Binding Protein (eCIRP). This interaction is a critical component in the amplification of inflammatory responses during sepsis and other inflammatory conditions.

The eCIRP-TREM-1 Axis: A Novel Inflammatory Pathway

Extracellular Cold-Inducible RNA-Binding Protein (eCIRP) has been identified as a significant damage-associated molecular pattern (DAMP) released during cellular stress, such as sepsis and ischemia-reperfusion injury.[1][2] It acts as a pro-inflammatory mediator by engaging with pattern recognition receptors. A pivotal discovery in understanding its function was the identification of TREM-1 as a novel, biologically active receptor for eCIRP.[1][3]

TREM-1 is a transmembrane glycoprotein receptor primarily expressed on myeloid cells like neutrophils and macrophages.[2][4] It lacks intrinsic signaling motifs and requires the adaptor protein DNAX-activating protein of 12 kDa (DAP12) to initiate downstream signaling.[1][5] The binding of eCIRP to TREM-1 triggers a potent inflammatory cascade, amplifying the immune response.[2][6]

Quantitative Analysis of Binding Affinity

The physical interaction between eCIRP and TREM-1 has been quantified using biophysical techniques, primarily Surface Plasmon Resonance (SPR). These studies reveal a strong binding affinity, which is notably higher than that of some other known TREM-1 ligands, such as High Mobility Group Box 1 (HMGB1).[1][7][8] A 7-amino acid peptide derived from human eCIRP, designated M3, has been developed as a competitive inhibitor of this interaction.[1][3]

Table 1: Binding Affinity Data for TREM-1 Interactions

| Interacting Molecules | Technique | Dissociation Constant (KD) | Reference |

|---|---|---|---|

| Recombinant Murine eCIRP (rmCIRP) & Recombinant Murine TREM-1 (rmTREM-1) | Surface Plasmon Resonance (SPR) | 11.7 x 10-8 M | [1][5][7] |

| M3 Peptide (eCIRP derivative) & rmTREM-1 | Surface Plasmon Resonance (SPR) | 35.2 x 10-6 M | [1][5] |

| High Mobility Group Box 1 (HMGB1) & TREM-1 | Surface Plasmon Resonance (SPR) | 35.4 x 10-6 M |[1][8] |

The eCIRP-TREM-1 Signaling Cascade

The engagement of TREM-1 by eCIRP initiates a well-defined intracellular signaling pathway, leading to the production of pro-inflammatory cytokines and chemokines.[1][2]

-

Ligand Binding and Receptor Association: eCIRP binds to the extracellular domain of TREM-1.[1]

-

DAP12 Phosphorylation: This binding event leads to the association of TREM-1 with the transmembrane adaptor protein DAP12. Subsequently, Src family kinases phosphorylate the Immunoreceptor Tyrosine-based Activation Motif (ITAM) within DAP12.[1][2][5]

-

Syk Kinase Recruitment and Activation: The phosphorylated DAP12 serves as a docking site for the Spleen Tyrosine Kinase (Syk), which is then activated.[1][2][5]

-

Downstream Signal Propagation: Activated Syk initiates further downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinase (ERK1/2) pathways.[1][9]

-

NF-κB Activation and Cytokine Production: These pathways converge on the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB), which translocates to the nucleus and drives the expression of genes encoding pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][9]

Furthermore, the eCIRP-TREM-1 axis can synergize with Toll-like receptor 4 (TLR4) signaling pathways, further amplifying the inflammatory response.[1][2]

Key Experimental Protocols

The elucidation of the eCIRP-TREM-1 interaction has been supported by a variety of in vitro and in vivo experimental techniques.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is utilized to measure the real-time binding kinetics between two molecules.

-

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of the eCIRP-TREM-1 interaction.

-

Methodology:

-

Immobilization: Recombinant murine TREM-1 (rmTREM-1) is covalently immobilized onto a sensor chip surface. Unreacted sites are blocked. A control flow cell is prepared without the ligand to account for non-specific binding.[1]

-

Analyte Injection: Various concentrations of recombinant murine eCIRP (rmCIRP) are injected across the sensor surface at a constant flow rate.

-

Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.

-

Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and KD values.

-

FRET for In Situ Interaction Confirmation

Fluorescence Resonance Energy Transfer (FRET) assays confirm the direct interaction of eCIRP and TREM-1 in a cellular context.[1][10]

-

Objective: To visualize the close proximity (<10 nm) of eCIRP and TREM-1 in macrophages.

-

Methodology:

-

Labeling: eCIRP and TREM-1 are labeled with a FRET donor-acceptor pair of fluorophores (e.g., Alexa Fluor 488 as donor and Alexa Fluor 555 as acceptor). This can be achieved using fluorescently labeled antibodies or by expressing fluorescently tagged fusion proteins.

-

Cell Stimulation: Macrophages (e.g., RAW 264.7 or primary peritoneal macrophages) are stimulated with the labeled eCIRP.

-

Imaging: Cells are imaged using a confocal microscope. FRET is detected by exciting the donor fluorophore and measuring the emission from the acceptor fluorophore.

-

Analysis: The presence of a FRET signal indicates that the two molecules are in very close proximity, confirming their direct interaction. The effect of inhibitors like the M3 peptide can be quantified by observing the reduction in the FRET signal.[1]

-

Macrophage Stimulation and Cytokine Measurement

This functional assay assesses the downstream inflammatory consequences of the eCIRP-TREM-1 interaction.

-

Objective: To measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by macrophages following stimulation with eCIRP and to test the effect of TREM-1 inhibitors.

-

Methodology:

-

Cell Culture: Murine macrophages (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in appropriate media.

-

Inhibition (Optional): For inhibition experiments, cells are pre-treated with TREM-1 siRNA, a decoy peptide (e.g., LP17), or the M3 peptide for a specified duration.[1][2]

-

Stimulation: Cells are stimulated with a known concentration of rmCIRP (e.g., 1 µg/mL) for a set time period (e.g., 24 hours).[2]

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: Cytokine concentrations from different treatment groups are compared to determine the effect of eCIRP stimulation and TREM-1 inhibition.

-

Therapeutic Implications

The detailed molecular understanding of the eCIRP-TREM-1 interaction has paved the way for targeted therapeutic strategies. The development of the M3 peptide, a 7-amino acid antagonist (RGFFRGG) derived from eCIRP, represents a promising ligand-dependent inhibitor.[1][6][11] This peptide competitively blocks the eCIRP binding site on TREM-1, thereby suppressing the downstream inflammatory cascade.[1][3] Studies have shown that M3 can attenuate systemic inflammation, reduce tissue injury, and improve survival in preclinical models of sepsis and ischemia-reperfusion injury, highlighting the therapeutic potential of targeting this specific molecular interaction.[1][6][12]

References

- 1. Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI Insight - Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis [insight.jci.org]

- 3. Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Extracellular CIRP induces acute kidney injury via endothelial TREM-1 [frontiersin.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Inhibition of TREM-1 with an eCIRP-derived Peptide Protects Mice from Intestinal Ischemia-reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inotrem.com [inotrem.com]

- 8. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of the interaction of TREM-1 and eCIRP attenuates inflammation and improves survival in hepatic ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of the Interaction of TREM-1 and eCIRP Attenuates Inflammation and Improves Survival in Hepatic Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Modulating the DAP12-Syk Signaling Axis: A Technical Guide to a Key Immunoreceptor Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The DNAX-activating protein of 12 kDa (DAP12), also known as TYROBP, is a critical transmembrane adaptor protein that plays a pivotal role in the signaling cascades of various immune and myeloid cells, including natural killer (NK) cells, macrophages, osteoclasts, and microglia. Upon engagement of its associated receptors, DAP12's immunoreceptor tyrosine-based activation motif (ITAM) becomes phosphorylated, leading to the recruitment and activation of the spleen tyrosine kinase (Syk). This signaling nexus is integral to a diverse range of cellular functions, from immune surveillance and inflammation to bone remodeling and neurodegeneration.

This technical guide provides an in-depth exploration of the DAP12-Syk signaling pathway. While this document aims to address the effects of a specific "M3 peptide" on this pathway, an extensive review of the scientific literature did not yield a publicly documented peptide with this designation that directly modulates DAP12 or Syk phosphorylation. Therefore, this guide will focus on the core mechanics of the DAP12-Syk axis, utilizing it as a framework to discuss how a hypothetical therapeutic peptide, herein referred to as a "modulatory peptide," could be investigated for its effects on this pathway. We will delve into the molecular mechanisms of DAP12 and Syk phosphorylation, present quantitative data from relevant studies to exemplify expected experimental outcomes, provide detailed experimental protocols for assessing pathway modulation, and visualize the key signaling events and experimental workflows.

The DAP12-Syk Signaling Pathway: A Central Hub in Cellular Activation

DAP12 is a homodimeric protein that associates with a wide array of activating receptors on the cell surface.[1][2] Its cytoplasmic domain contains an ITAM, which is the key to its signaling function. The activation of the DAP12-Syk pathway can be summarized in the following steps:

-

Receptor Engagement and DAP12 Phosphorylation: Upon ligand binding to a DAP12-associated receptor, Src family kinases are activated and phosphorylate the two tyrosine residues within DAP12's ITAM motif.[3][4]

-

Syk Recruitment: The now doubly phosphorylated ITAM serves as a high-affinity docking site for the tandem SH2 domains of Syk.[3][4][5] This recruitment brings Syk to the plasma membrane and relieves its autoinhibitory conformation.

-

Syk Activation and Autophosphorylation: Once recruited to DAP12, Syk is itself phosphorylated, leading to its full catalytic activation.[3][6] Activated Syk then phosphorylates downstream substrates, propagating the signal.

-

Downstream Signaling Cascades: Activated Syk initiates a cascade of downstream signaling events involving molecules such as PI3K, PLCγ, and Vav, ultimately leading to cellular responses like cytokine production, phagocytosis, cellular proliferation, and cytoskeletal rearrangement.[2][6][7]

This pathway is crucial in various cell types:

-

Osteoclasts: In these bone-resorbing cells, the DAP12-Syk pathway is essential for their differentiation and function. Macrophage colony-stimulating factor (M-CSF) can induce the phosphorylation of DAP12 and the subsequent activation of Syk.[3]

-

Macrophages: DAP12 signaling is involved in macrophage programming, including their fusion to form multinucleated giant cells.[8][9]

-

Natural Killer (NK) Cells: In NK cells, DAP12 associates with activating receptors like NKG2D and Ly49D, and its signaling through Syk is critical for cytotoxicity and cytokine production.[1][10][11][12][13]

-

Microglia: In the central nervous system, the TREM2-DAP12-Syk pathway in microglia is implicated in the response to amyloid-β and plays a role in neurodegenerative diseases like Alzheimer's.[14][15][16]

Quantitative Analysis of DAP12 and Syk Phosphorylation

To assess the impact of a modulatory peptide on the DAP12-Syk pathway, quantitative measurements of protein phosphorylation are essential. The following tables summarize representative quantitative data from studies on this pathway, illustrating the types of changes one might expect to observe.

Table 1: M-CSF-Induced Syk Phosphorylation in Osteoclasts

| Treatment | Time (minutes) | Fold Change in Syk Phosphorylation (p-Syk/Total Syk) |

| M-CSF (100 ng/mL) | 0 | 1.0 |

| M-CSF (100 ng/mL) | 5 | 3.5 ± 0.4 |

| M-CSF (100 ng/mL) | 15 | 2.1 ± 0.3 |

| M-CSF (100 ng/mL) | 30 | 1.2 ± 0.2 |

Data are hypothetical and representative of expected results based on published studies.[3]

Table 2: Effect of a Hypothetical Modulatory Peptide on DAP12 Phosphorylation

| Cell Type | Treatment | DAP12 Phosphorylation (Relative Units) |

| Macrophages | Untreated | 100 ± 15 |

| Macrophages | Activating Ligand | 850 ± 50 |

| Macrophages | Activating Ligand + Modulatory Peptide (1 µM) | 425 ± 30 |

| Macrophages | Activating Ligand + Modulatory Peptide (10 µM) | 210 ± 25 |

Data are hypothetical and for illustrative purposes.

Experimental Protocols for Studying Pathway Modulation

Investigating the effect of a modulatory peptide on the DAP12-Syk pathway requires a series of well-established molecular and cellular biology techniques.

Immunoprecipitation and Western Blotting for Phosphorylation Analysis

This is the cornerstone method for detecting changes in the phosphorylation state of DAP12 and Syk.

Protocol:

-

Cell Culture and Treatment: Culture the cells of interest (e.g., bone marrow-derived macrophages for osteoclast studies, NK cell lines, or primary microglia) to an appropriate density. Starve the cells of serum for 4-6 hours before treatment with the modulatory peptide at various concentrations for a predetermined time. Subsequently, stimulate the cells with a known activator of the DAP12 pathway (e.g., M-CSF for osteoclasts, or antibody-mediated cross-linking of a DAP12-associated receptor).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Immunoprecipitation: Incubate a standardized amount of protein lysate (e.g., 500 µg to 1 mg) with an antibody specific for either DAP12 or Syk overnight at 4°C with gentle rotation. Add protein A/G-agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Washing and Elution: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against phosphotyrosine (e.g., 4G10) overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. To normalize for protein loading, strip the membrane and re-probe with an antibody against total DAP12 or Syk. Quantify the band intensities using densitometry software.

In Vitro Kinase Assay

This assay can determine if a modulatory peptide directly affects the catalytic activity of Syk.

Protocol:

-

Source of Syk: Use recombinant active Syk or immunoprecipitate Syk from cell lysates.

-

Substrate: Use a generic tyrosine kinase substrate like poly(Glu-Tyr) or a specific Syk peptide substrate.

-

Kinase Reaction: In a microcentrifuge tube, combine the Syk enzyme, the substrate, the modulatory peptide at various concentrations, and a kinase reaction buffer containing ATP and MgCl₂.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Termination and Detection: Stop the reaction by adding SDS-PAGE sample buffer. The phosphorylation of the substrate can be detected by Western blotting with a phosphotyrosine antibody or by using a radioactive [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

Visualization of Signaling Pathways and Workflows

Graphical representations are invaluable for understanding the complex relationships in signaling pathways and for outlining experimental strategies.

References

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. DAP12 signaling: from immune cells to bone modeling and brain myelination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DAP12 Couples c-Fms Activation to the Osteoclast Cytoskeleton by Recruitment of Syk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The immunomodulatory adapter proteins DAP12 and Fc receptor γ-chain (FcRγ) regulate development of functional osteoclasts through the Syk tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The immunomodulatory adapter proteins DAP12 and Fc receptor gamma-chain (FcRgamma) regulate development of functional osteoclasts through the Syk tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Essential role of DAP12 signaling in macrophage programming into a fusion-competent state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Essential Role of DAP12 Signaling in Macrophage Programming into a Fusion-Competent State - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NKG2D triggers cytotoxicity in mouse NK cells lacking DAP12 or Syk family kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dap10 and Dap12 Form Distinct, but Functionally Cooperative, Receptor Complexes in Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DAP12-mediated signal transduction in natural killer cells. A dominant role for the Syk protein-tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

- 14. The microglial immunoreceptor tyrosine‐based motif‐Syk signaling pathway is a promising target of immunotherapy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TREM2 Drives Microglia Response to Amyloid-β via SYK-dependent and -independent Paths - PMC [pmc.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

Preclinical Efficacy of the TREM-1 Inhibitory Peptide M3: A Technical Guide

Introduction

The Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a potent amplifying receptor of inflammatory responses, primarily found on neutrophils, monocytes, and macrophages[1][2][3]. Its activation, often in synergy with Toll-like receptors (TLRs), leads to a robust release of pro-inflammatory cytokines and chemokines, contributing significantly to the pathogenesis of various inflammatory conditions, including sepsis and ischemia-reperfusion injury[2][4][5]. The dysregulated amplification of inflammation by TREM-1 has made it a compelling therapeutic target.

This guide focuses on the preclinical evidence supporting the efficacy of M3, a novel 7-amino acid inhibitory peptide (sequence: RGFFRGG)[6][7]. M3 was specifically designed to block the interaction between TREM-1 and one of its endogenous ligands, the extracellular cold-inducible RNA-binding protein (eCIRP), a damage-associated molecular pattern (DAMP) that fuels inflammation in sepsis and other conditions[6][8][9]. This document provides a detailed overview of the TREM-1 signaling pathway, the mechanism of action of M3, quantitative data from key preclinical studies, and the experimental protocols used to generate this evidence.

TREM-1 Signaling Pathway

TREM-1 itself lacks intracellular signaling motifs. Upon ligand binding, it associates with the transmembrane adaptor protein DNAX-activating protein 12 (DAP12) to initiate a downstream signaling cascade[1][3][8][10]. This leads to the phosphorylation of spleen tyrosine kinase (Syk), which in turn activates pathways including Janus kinase 2 (JAK2), protein kinase B (PKB/AKT), and extracellular signal-regulated kinase (ERK1/2)[1][8]. The culmination of this cascade is the activation of key transcription factors, most notably NF-κB, which translocates to the nucleus and upregulates the expression of potent pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6[1][4].

M3 Peptide: Mechanism of Action

The M3 peptide is a competitive inhibitor of the eCIRP-TREM-1 interaction[8]. Derived from a region of homology between eCIRP and another TREM-1 ligand, Peptidoglycan Recognition Protein 1 (PGLYRP1), M3 effectively blocks the binding of eCIRP to the TREM-1 receptor[6][7]. This blockade prevents the association of TREM-1 with DAP12, thereby halting the initiation of the downstream inflammatory signaling cascade. This targeted inhibition reduces the amplification of the inflammatory response without appearing to compromise the host's ability to clear pathogens[5][6].

Quantitative Data Summary: Preclinical Efficacy of M3

The efficacy of M3 has been demonstrated across multiple preclinical models of acute inflammation. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Efficacy of M3 Peptide in Sepsis Models

| Animal Model | Species | Treatment Protocol (Dose, Timing) | Key Outcomes | Cytokine Reduction | Citation |

|---|---|---|---|---|---|

| LPS-Endotoxemia | Mouse | 5 mg/kg, Intraperitoneal (i.p.) | Improved 7-day survival | Decreased serum TNF-α and IL-6 | [6][7] |

| Cecal Ligation and Puncture (CLP) | Mouse | 5 mg/kg, i.p. at time of CLP or 90 mins post-CLP | Improved 10-day survival; Attenuated acute lung injury | Decreased serum TNF-α and IL-6 | [6] |

| Cecal Slurry Sepsis | Neonatal Mouse | 1 mg/kg, i.p. at time of injection or 2 hours post-injection | Improved 7-day survival; Improved cardiac function | Decreased serum IL-6, TNF-α, IL-1β, and IFN-γ |[6] |

Table 2: In Vivo Efficacy of M3 Peptide in Hepatic Ischemia/Reperfusion (I/R)

| Animal Model | Species | Treatment Protocol | Key Outcomes (Reduction vs. Vehicle) | Citation |

|---|

| Partial Hepatic I/R | Mouse | 5 mg/kg, Intravenous (i.v.) | AST: ↓75%, ALT: ↓67%, LDH: ↓89%; Improved survival |[8] |

Table 3: In Vitro Efficacy of M3 Peptide

| Cell Type | Stimulus | Assay | Outcome | Citation |

|---|---|---|---|---|

| Murine Peritoneal Macrophages | eCIRP | FRET Assay | Dramatically abrogated eCIRP binding to TREM-1 | [6] |

| RAW264.7 Cells | eCIRP | FRET Assay | Dramatically abrogated eCIRP binding to TREM-1 | [6] |

| Murine Macrophages | rmCIRP | Cytokine Assay | Lower levels of inflammatory cytokines vs. rmCIRP alone | [8] |

| Human Peripheral Blood Monocytes | eCIRP | Cytokine Assay | Suppressed eCIRP-induced inflammation |[9] |

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the key experimental protocols used to evaluate M3 efficacy.

Animal Models of Sepsis

-

LPS-Induced Endotoxemia: This model simulates the systemic inflammatory response to bacterial endotoxin.

-

Procedure: Mice are administered a lethal or sub-lethal dose of Lipopolysaccharide (LPS) via intraperitoneal (i.p.) injection.

-

Treatment: The M3 peptide (or a vehicle control) is typically administered i.p. or intravenously (i.v.) shortly before or after the LPS challenge.

-

Endpoints: Survival is monitored over a period of 7-10 days. Blood samples are collected at specified time points (e.g., 2-6 hours post-injection) to measure serum levels of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA.[6][7]

-

-

Cecal Ligation and Puncture (CLP): This is considered a gold-standard model for polymicrobial sepsis, as it mimics the clinical course of a perforated bowel.

-

Procedure: Under anesthesia, a midline laparotomy is performed on the mouse. The cecum is isolated, ligated below the ileocecal valve, and punctured once or twice with a needle of a specific gauge. A small amount of fecal content is extruded to induce peritonitis. The abdomen is then surgically closed.

-

Treatment: M3 peptide is administered at the time of surgery or at a clinically relevant time point afterward (e.g., 90 minutes post-CLP)[6].

-

Endpoints: Survival is the primary endpoint, monitored for at least 10 days. Secondary endpoints include measuring serum cytokines, assessing organ damage (e.g., lung injury via histology), and quantifying bacterial load in the peritoneal cavity and blood[6].

-

Hepatic Ischemia/Reperfusion (I/R) Model

This model evaluates the peptide's efficacy in an acute sterile inflammatory condition.

-

Procedure: Anesthetized mice undergo a laparotomy. A microvascular clamp is placed on the portal triad (hepatic artery, portal vein, and bile duct) supplying the cephalad lobes of the liver, inducing ischemia for a defined period (e.g., 90 minutes). The clamp is then removed to allow reperfusion.

-

Treatment: M3 peptide (5 mg/kg) or vehicle is administered intravenously just before reperfusion[8].

-

Endpoints: Animals are monitored for survival. At a set time after reperfusion (e.g., 6 hours), blood and liver tissues are collected. Serum is analyzed for liver injury markers (AST, ALT, LDH). Liver tissue is examined by histology for signs of necrosis and inflammation[8].

In Vitro Binding and Inhibition Assays

-

Fluorescence Resonance Energy Transfer (FRET) Assay: This assay was used to directly visualize and confirm that M3 blocks the eCIRP-TREM-1 interaction at the cellular level.

-

Principle: FRET measures the energy transfer between two light-sensitive molecules (fluorophores). In this context, TREM-1 on a macrophage cell surface and recombinant eCIRP would be labeled with a donor and acceptor fluorophore, respectively. When eCIRP binds to TREM-1, the fluorophores are brought into close proximity, allowing energy transfer and producing a FRET signal.

-

Procedure: Murine peritoneal macrophages or RAW264.7 cells were incubated with labeled eCIRP in the presence or absence of the M3 peptide. The FRET signal was then measured.

-

Outcome: M3 was shown to dramatically abrogate the FRET signal, confirming it physically prevents the binding of eCIRP to TREM-1 on the cell surface[6].

-

Conclusion and Future Directions

The preclinical data provide strong evidence for the therapeutic potential of the TREM-1 inhibitory peptide, M3. By specifically blocking the eCIRP-TREM-1 axis, M3 effectively attenuates the hyper-inflammatory response in diverse and clinically relevant animal models of sepsis and ischemia-reperfusion injury, leading to reduced organ damage and improved survival[6][8][9]. The peptide has demonstrated efficacy both in vitro and in vivo, in adult and neonatal subjects, and when administered prophylactically and therapeutically after the inflammatory insult[6].

While these results are promising, further investigation is warranted. Future preclinical studies should focus on dose-response relationships, pharmacokinetic and pharmacodynamic profiles, and testing in a wider range of species and models of inflammation-driven diseases[8][11]. The targeted nature of M3, inhibiting a specific ligand-receptor interaction within the complex TREM-1 pathway, represents a refined strategy for modulating inflammation and holds significant promise for translation into clinical applications.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. JCI - TREM-1–expressing intestinal macrophages crucially amplify chronic inflammation in experimental colitis and inflammatory bowel diseases [jci.org]

- 3. Frontiers | Triggering Receptor Expressed on Myeloid Cells-1 Agonist Regulates Intestinal Inflammation via Cd177+ Neutrophils [frontiersin.org]

- 4. Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) in Inflammation and Disease: Mechanisms, Therapeutic Potential, and Future Directions | MDPI [mdpi.com]

- 5. inotrem.com [inotrem.com]

- 6. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]

- 7. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the interaction of TREM-1 and eCIRP attenuates inflammation and improves survival in hepatic ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TREM-1: intracellular signaling pathways and interaction with pattern recognition receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial in vitro Characterization of Immunomodulatory Peptides on Macrophages

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "M3 peptide" did not correspond to a specific, characterized peptide with defined effects on macrophages in the available scientific literature. The concept of an "M3 macrophage" has been proposed as a "switch" phenotype, but it is not induced by a singular "M3 peptide".[1][2] Therefore, this guide will provide a comprehensive framework for the initial in vitro characterization of a hypothetical immunomodulatory peptide, hereafter referred to as Immunomodulin-P , on macrophages. The data and methodologies presented are based on established protocols and findings for various immunomodulatory peptides.[3][4]

Data Presentation: Quantitative Effects of Immunomodulin-P on Macrophage Function

The following tables summarize the expected quantitative data from key in vitro assays to characterize the effects of Immunomodulin-P on macrophage functions such as viability, cytokine production, and phagocytic activity.

Table 1: Effect of Immunomodulin-P on Macrophage Viability (MTT Assay)

| Immunomodulin-P Concentration (µg/mL) | Cell Viability (% of Control) | Standard Deviation |

| 0 (Control) | 100 | ± 4.5 |

| 1 | 98.2 | ± 5.1 |

| 10 | 95.6 | ± 4.8 |

| 50 | 92.3 | ± 5.5 |

| 100 | 88.7 | ± 6.2 |

Table 2: Cytokine Secretion Profile of Murine Bone Marrow-Derived Macrophages (BMDMs) in Response to Immunomodulin-P (ELISA/CBA)

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) | IL-12p70 (pg/mL) |

| Unstimulated (M0) | 25 ± 8 | 15 ± 5 | 30 ± 10 | < 5 |

| LPS (100 ng/mL) | 2500 ± 210 | 1800 ± 150 | 200 ± 40 | 800 ± 90 |

| Immunomodulin-P (10 µg/mL) | 800 ± 75 | 650 ± 60 | 450 ± 50 | 150 ± 20 |

| LPS + Immunomodulin-P | 1500 ± 130 | 1100 ± 100 | 700 ± 65 | 400 ± 45 |

| IL-4 (20 ng/mL) | 40 ± 12 | 30 ± 8 | 1200 ± 110 | < 5 |

Data are presented as mean ± standard deviation.

Table 3: Effect of Immunomodulin-P on Macrophage Phagocytic Activity

| Treatment Group | Phagocytic Index (%) | Average Number of Internalized Particles per Macrophage |

| Control (Unstimulated) | 35 ± 5 | 2.1 ± 0.5 |

| Immunomodulin-P (10 µg/mL) | 65 ± 8 | 4.5 ± 0.8 |

| Cytochalasin D (Inhibitor) | 5 ± 2 | 0.2 ± 0.1 |

Phagocytic Index is the percentage of macrophages containing at least one fluorescent particle.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Macrophage Culture and Differentiation

This protocol describes the generation of bone marrow-derived macrophages (BMDMs) from mice.

-

Materials:

-

Femurs and tibias from C57BL/6 mice

-

IMDM medium supplemented with 10% FBS, 1% penicillin-streptomycin

-

Recombinant murine M-CSF (20 ng/mL)

-

70 µm cell strainer

-

Red blood cell lysis buffer

-

-

Procedure:

-

Euthanize mice and sterilize hind legs with 70% ethanol.

-

Isolate femurs and tibias, removing muscle and connective tissue.

-

Flush bone marrow from both ends of the bones using a syringe with IMDM.

-

Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

Centrifuge the cells, discard the supernatant, and resuspend the pellet in red blood cell lysis buffer for 5 minutes on ice.

-

Wash the cells with PBS and resuspend in complete IMDM with 20 ng/mL M-CSF.

-

Culture the cells for 7 days, with a media change on day 3, to allow for differentiation into mature BMDMs.[4]

-

Cytokine Production Assay

This protocol details the measurement of cytokine secretion from macrophages upon stimulation.

-

Materials:

-

Differentiated BMDMs

-

Immunomodulin-P

-

LPS (from E. coli O111:B4)

-

ELISA kits for TNF-α, IL-6, IL-10, and IL-12p70 or a cytometric bead array (CBA) kit.

-

-

Procedure:

-

Seed mature BMDMs in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing the desired concentrations of Immunomodulin-P, LPS (positive control for M1 polarization), or both. Include an unstimulated control.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Collect the culture supernatants and centrifuge to remove any cell debris.

-

Measure the concentration of cytokines in the supernatants using ELISA or CBA kits according to the manufacturer's instructions.[3]

-

Macrophage Phagocytosis Assay

This protocol describes how to assess the effect of Immunomodulin-P on the phagocytic capacity of macrophages using fluorescent beads.

-

Materials:

-

Differentiated BMDMs

-

Fluorescently labeled latex beads or bacteria (e.g., FITC-labeled E. coli)

-

Immunomodulin-P

-

Trypan Blue

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Seed mature BMDMs in a 24-well plate.

-

Pre-treat the macrophages with Immunomodulin-P (e.g., 10 µg/mL) for 2 hours.

-

Add fluorescent particles to the wells at a multiplicity of infection (MOI) or bead-to-cell ratio of 10:1.

-

Incubate for 1-2 hours to allow for phagocytosis.

-

Wash the cells three times with cold PBS to remove non-internalized particles.

-

To quench the fluorescence of surface-bound particles, add Trypan Blue for 1 minute and then wash again with PBS.

-

For flow cytometry analysis, detach the cells using a gentle cell scraper or Trypsin-EDTA.

-

Analyze the percentage of fluorescent cells (phagocytic index) and the mean fluorescence intensity (indicative of the number of internalized particles) using a flow cytometer. Alternatively, visualize and quantify under a fluorescence microscope.[3]

-

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by immunomodulatory peptides and the experimental workflow.

Potential Signaling Pathways in Macrophages

Immunomodulatory peptides can influence macrophage behavior by activating key signaling cascades. Below are representations of the TLR4 and JAK-STAT pathways, which are common targets.

Caption: TLR4-MyD88-NF-κB signaling pathway in macrophages.

Caption: Canonical JAK-STAT signaling pathway in macrophages.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro characterization of an immunomodulatory peptide on macrophages.

Caption: General workflow for in vitro peptide characterization.

References

- 1. Current Concept and Update of the Macrophage Plasticity Concept: Intracellular Mechanisms of Reprogramming and M3 Macrophage “Switch” Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Manipulation of macrophage polarization by peptide-coated gold nanoparticles and its protective effects on acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ΔM3 Peptide in Innate Immunity: A Technical Guide

Introduction

The term "M3 peptide" is associated with several distinct biological entities, including a family of metallopeptidases, fragments of the M3 muscarinic acetylcholine receptor, and peptides related to the H2-M3 MHC class Ib molecule. However, in the context of innate immunity and host defense, the most pertinent entity is the novel synthetic antimicrobial peptide (AMP) designated as ΔM3 . This document provides an in-depth technical guide on the role of the ΔM3 peptide, focusing on its core functions, mechanisms of action, and its position within the broader landscape of innate immunity. This guide is intended for researchers, scientists, and drug development professionals.

The innate immune system provides the first line of defense against pathogens, relying on germline-encoded receptors and effector molecules like antimicrobial peptides.[1] AMPs are critical components of this system, exhibiting not only direct microbicidal activity but also complex immunomodulatory functions that bridge the gap between innate and adaptive immunity.[1][2] The ΔM3 peptide, a rationally designed cationic molecule, serves as a compelling case study in the therapeutic potential of synthetic AMPs.

Core Mechanism of Action: Antimicrobial Activity

The primary and most extensively studied role of the ΔM3 peptide is its direct antimicrobial action. Like many cationic AMPs, its principal target is the microbial cell membrane.

Mechanism: Membrane Disruption

The ΔM3 peptide is a 20-amino-acid cationic peptide (sequence: NFFKRIRRAGKRIRKAIISA) with a net positive charge of +8 at physiological pH.[3] This strong positive charge facilitates an initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Following this initial binding, the peptide disrupts the membrane's integrity. Biophysical studies suggest that ΔM3 interacts with and disturbs the negatively charged lipids within the bacterial membrane, leading to permeabilization.[3][4] This disruption can result in the formation of pores or a general destabilization of the membrane, causing leakage of essential intracellular contents and ultimately leading to bacterial cell death.[3] Fluorescence microscopy has visually confirmed this permeabilizing effect on bacteria.[4]

A key characteristic of ΔM3 is its selectivity. While it potently disrupts bacterial membranes, it exhibits low toxicity toward mammalian cells, including human erythrocytes and keratinocytes (HaCaT cells).[3][4] This selectivity is attributed to the differences in membrane composition; mammalian cell membranes are typically zwitterionic (less negatively charged) and contain cholesterol, which can protect against peptide-induced lysis.

Role in Innate Immunity: Immunomodulation

Beyond its direct killing effect, ΔM3 likely participates in modulating the host's innate immune response, a hallmark of many AMPs.[2] While specific immunomodulatory studies on ΔM3 are not yet extensively published, its actions can be inferred from the well-documented behavior of other cationic antimicrobial peptides.

1. Neutralization of Endotoxins (LPS)

Gram-negative bacterial infections can trigger a potent and often damaging inflammatory cascade through the release of LPS. LPS is recognized by Toll-like Receptor 4 (TLR4) on the surface of immune cells like macrophages, leading to the activation of downstream signaling pathways (e.g., NF-κB and MAPK) and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5][6] Cationic AMPs can bind to and neutralize LPS, preventing its interaction with the TLR4-MD2 receptor complex.[4][5] This action dampens the inflammatory response, which can be crucial in preventing sepsis.[7]

2. Modulation of Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of myeloid cells that plays a critical role in the innate immune response by activating Caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[8] Dysregulation of the NLRP3 inflammasome is linked to various inflammatory diseases. Some synthetic AMPs have been shown to inhibit NLRP3 inflammasome activation.[8][9] This can occur through the neutralization of triggers like ATP or by interfering with upstream signaling events required for inflammasome assembly.[8]

3. Chemoattraction of Immune Cells

AMPs can act as chemoattractants, recruiting key immune cells such as neutrophils, monocytes, and macrophages to the site of infection or injury.[10][11] This recruitment is a vital step in mounting an effective immune response, ensuring that phagocytic cells arrive to clear pathogens and cellular debris.

Data Presentation

The following tables summarize the available quantitative data for the ΔM3 peptide and representative data for similar AMPs.

Table 1: Antimicrobial Activity of ΔM3 Peptide

| Organism | Strain | MIC (μg/mL) | MIC (μM) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | ATCC 25923 | 5.0 | ~2.1 | [3] |

| Methicillin-Resistant S. aureus (MRSA) | Clinical Isolate | 7.5 | ~3.2 | [3] |

| Escherichia coli | β-lactamase producing isolates | Similar to Meropenem | - |[4] |

Note: MIC values for E. coli were reported as comparable to the antibiotic Meropenem, but specific quantitative values were not provided in the cited source.

Table 2: Cytotoxicity Profile of ΔM3 Peptide

| Assay Type | Cell Line | Observation | Concentration | Reference |

|---|---|---|---|---|

| Hemolytic Activity | Human Erythrocytes | Low hemolytic activity | Not specified | [3] |

| Cytotoxicity | HaCaT (Human Keratinocytes) | No cytotoxic effect observed | Up to 10x MIC |[4] |